molecular formula C15H14BrNO5 B8168659 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(cyclopropylmethoxy)benzoate

2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(cyclopropylmethoxy)benzoate

Cat. No.: B8168659
M. Wt: 368.18 g/mol
InChI Key: OSYSJWRJWFVTGH-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(cyclopropylmethoxy)benzoate is a chemical compound with a complex structure that includes a pyrrolidinone ring, a bromine atom, and a cyclopropylmethoxy group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxopyrrolidin-1-yl 4-bromo-2-(cyclopropylmethoxy)benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzoate Intermediate: The starting material, 4-bromo-2-hydroxybenzoic acid, is reacted with cyclopropylmethanol in the presence of a dehydrating agent such as thionyl chloride to form 4-bromo-2-(cyclopropylmethoxy)benzoic acid.

    Activation of the Carboxylic Acid: The benzoic acid derivative is then activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form the NHS ester.

    Formation of the Final Product: The activated ester is then reacted with 2,5-dioxopyrrolidin-1-amine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(cyclopropylmethoxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropylmethoxy group and the pyrrolidinone ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be done using sodium hydroxide or potassium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Hydrolysis: The major products are 4-bromo-2-(cyclopropylmethoxy)benzoic acid and 2,5-dioxopyrrolidin-1-amine.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(cyclopropylmethoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,5-dioxopyrrolidin-1-yl 4-bromo-2-(cyclopropylmethoxy)benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structure and the functional groups present. The pyrrolidinone ring and the bromine atom play crucial roles in binding to the active sites of target proteins, thereby affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 4-(1-(trifluoromethyl)cyclopropyl)benzoate
  • 2,5-Dioxopyrrolidin-1-yl 4-(N-phenylanilino)benzoate
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide

Uniqueness

2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(cyclopropylmethoxy)benzoate is unique due to the presence of the bromine atom and the cyclopropylmethoxy group, which confer specific chemical reactivity and biological activity. These structural features distinguish it from other similar compounds and make it valuable for targeted applications in research and industry.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-bromo-2-(cyclopropylmethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO5/c16-10-3-4-11(12(7-10)21-8-9-1-2-9)15(20)22-17-13(18)5-6-14(17)19/h3-4,7,9H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYSJWRJWFVTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)Br)C(=O)ON3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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